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Compound of Interest

Compound Name: Dodecanamide, 3-oxo-

CAS No.: 252361-34-5

Cat. No.: B14259570

Get Quote

Uncoupling Bacterial Quorum Sensing from Host Physiological Modulation

Executive Summary
Pseudomonas aeruginosa utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-

HSL) as its apex quorum sensing (QS) autoinducer. Beyond regulating bacterial virulence, this

molecule crosses host cell membranes to exert profound immunomodulatory and

haemodynamic effects[1]. However, the native molecule's homoserine lactone ring is highly

unstable in vivo, being rapidly hydrolyzed by host paraoxonases (PON1/PON2) and alkaline

physiological pH[2].

To isolate the lipid-driven host effects from lactone-dependent bacterial signaling, researchers

utilize 3-oxododecanamide—a synthetic, lactone-free acyl analog[3]. By replacing the

vulnerable ester-containing ring with a stable terminal amide, 3-oxododecanamide provides a

robust probe for studying host-pathogen vascular interactions without the confounding variable

of rapid enzymatic degradation.
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The structural divergence between these two molecules dictates their receptor specificity and

half-life. The 12-carbon acyl chain is the primary driver for host haemodynamic modulation,

while the lactone ring is strictly required for bacterial receptor activation[3][4].

Feature / Property
3-oxo-C12-HSL (Native
Autoinducer)

3-oxododecanamide
(Synthetic Analog)

Chemical Structure
N-acyl chain + Homoserine

Lactone Ring

N-acyl chain + Terminal Amide

(Lactone-free)

Bacterial QS Activity
High (LasR agonist, S.

aureusagr inhibitor)

Inactive (Fails to bind/activate

bacterial receptors)

Host Vasorelaxation High Potency
Moderate (Maintains ~33% of

native potency)

Bradycardic Effect
Present (Induces marked

bradycardia)

Present (Ring is not essential

for this effect)

Lactonase Susceptibility
High (Rapidly cleaved by host

PON1/PON2)

Resistant (Lacks the target

ester bond)

Alkaline Stability
Low (Spontaneous ring

opening at pH > 7.0)

High (Stable under

physiological conditions)

Mechanistic Insights: The Role of the Homoserine
Lactone Ring
Bacterial Targets: The Necessity of the Ring
In bacterial systems, the homoserine lactone moiety is essential for docking into the ligand-

binding domains of LuxR-type receptors. For example, 3-oxo-C12-HSL acts as a potent

inhibitor of the agr QS system in Staphylococcus aureus[4]. When the lactone ring is removed

or truncated (as in 3-oxododecanamide), the molecule completely loses its ability to inhibit agr

or activate P. aeruginosa LasR, demonstrating that the ring is a strict structural prerequisite for

bacterial receptor affinity[4].
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Conversely, host vascular responses are primarily driven by the lipophilic N-acyl chain. In vivo

studies demonstrate that 3-oxododecanamide exerts clear bradycardic effects in mammalian

models, proving that the homoserine lactone ring is not essential for cardiac modulation[1].

Similarly, in porcine arterial models, 3-oxododecanamide retains significant vasorelaxant

properties (possessing one-third the potency of the native molecule), indicating that host

smooth muscle relaxation is predominantly mediated by the 12-carbon chain rather than the

lactone ring[3].

Degradation Kinetics
The evolutionary countermeasure of mammalian hosts against Gram-negative infections

involves the secretion of lactonases (e.g., PON1). These enzymes specifically target and

hydrolyze the ester bond of the homoserine lactone ring, rendering 3-oxo-C12-HSL inactive[2].

3-oxododecanamide bypasses this defense mechanism entirely, granting it a vastly extended

physiological half-life.
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Divergent signaling and degradation pathways of 3-oxo-C12-HSL versus 3-oxododecanamide.

Self-Validating Experimental Protocols
To accurately compare these compounds, researchers must employ self-validating

experimental designs that account for both physiological function and chemical stability.
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Protocol 1: In Vitro Haemodynamic Profiling
(Vasorelaxation Assay)
Objective: Quantify the vasorelaxant potency of the native molecule versus the lactone-free

analog. Causality & Design: Porcine coronary arteries are utilized due to their high

physiological and pharmacological homology to human vasculature[3].

Tissue Preparation: Isolate arterial rings and suspend them in organ baths containing

oxygenated Krebs-Henseleit solution at 37°C.

Validation Step: Equilibrate the tissue for 60 minutes with repeated washings to establish a

stable baseline resting tension.

Pre-contraction: Introduce U46619 (a thromboxane A2 mimetic) to the bath.

Causality: Native resting vessels cannot demonstrate relaxation. Pre-contraction

establishes a sub-maximal constrictor tone against which the inhibitory (vasorelaxant)

effects of the compounds can be accurately measured[3].

Dose-Response Addition: Cumulatively add the test compounds (1–30 µM).

Validation Step: Run a parallel vehicle control (DMSO) to confirm that the solvent does not

artificially induce smooth muscle relaxation.

Receptor Pathway Isolation: In parallel baths, pre-incubate tissues with atropine (muscarinic

antagonist) or atenolol (β1 antagonist) before compound addition.

Causality: This isolates the direct smooth muscle effects from indirect autonomic receptor

activation, confirming the mechanism of action[1].

Protocol 2: Enzymatic Stability Profiling (Lactonase
Resistance)
Objective: Determine the half-life of the compounds in the presence of host paraoxonases.

Causality & Design: Human serum is rich in PON1, an enzyme that specifically hydrolyzes the

ester bond of homoserine lactones[2].
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Incubation: Spike 10 µM of either 3-oxo-C12-HSL or 3-oxododecanamide into 1 mL of

human serum at 37°C.

Reaction Quenching: At predetermined intervals (0, 15, 30, 60 mins), extract 100 µL aliquots

and immediately mix with 200 µL of acidified ethyl acetate.

Causality: The low pH halts spontaneous alkaline lactonolysis, while the organic solvent

precipitates serum proteins and extracts the intact lipid-soluble compounds.

Phase Separation & Drying: Centrifuge to separate the organic layer, then evaporate under

nitrogen gas.

Validation Step: Include an internal standard (e.g., a synthetic C10-amide) prior to

extraction to normalize recovery rates across all samples.

HPLC Quantification: Resuspend the dried extract in the mobile phase and analyze via

HPLC (UV detection at 205 nm).

Causality: The intact native molecule and the analog will elute at distinct retention times

from their cleaved metabolites, allowing precise quantification of the remaining parent

compound relative to the time-zero baseline.
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Assay 1: Haemodynamic Profiling Assay 2: Enzymatic Stability
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Parallel experimental workflows for assessing vasorelaxant potency and enzymatic stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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